N-(4-bromobenzyl)-2,2,2-trifluoroethanamine
Overview
Description
“N-(4-bromobenzyl)-2,2,2-trifluoroethanamine” is a chemical compound that likely contains a benzyl group (a benzene ring attached to a CH2 group), a bromine atom attached to the benzyl group, and a trifluoroethanamine group (a two-carbon chain with three fluorine atoms attached to one carbon and an amine group -NH2 attached to the other) .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its functional groups, including the aromatic ring of the benzyl group, the single bromine atom, and the trifluoroethanamine group .Chemical Reactions Analysis
The chemical reactions of “this compound” would be expected to involve these functional groups. The bromine atom could be involved in substitution reactions, while the amine group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the highly electronegative fluorine atoms could make the compound somewhat polar .Scientific Research Applications
1. Photolabile Carbene Generating Label
The compound 4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid, synthesized from 4-bromobenzyl tert-butyldimethylsilyl ether or 4-bromobenzyl tert-butyl ether, is a highly photolabile carbene-generating label. This compound is useful in biochemistry as a photoaffinity label, attachable to biochemically significant agents through its diazirine moiety (Nassal, 1983).
2. Synthetic Technology of Organic Intermediates
N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in organic synthesis, is utilized in medicine, pesticide, and chemical industries. Its synthesis involves a process with methylene chloride as the reaction solvent, demonstrating a cost-effective, simple, and environmentally friendly method, highlighting the significance of bromobenzyl compounds in industrial synthesis (Wang Ling-ya, 2015).
3. Antimicrobial Activity
The compound 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one has been synthesized and characterized for its antimicrobial properties. The study demonstrated its potential as a drug candidate with significant activity against specific bacterial species and the Leishmania major species (Ustabaş et al., 2020).
4. Crystallographic and Biological Studies
Mono- and dispirocyclotriphosphazenes containing 4-bromobenzyl pendant arms have been synthesized and analyzed for their crystal structure and antimicrobial activities. These compounds exhibit activity against various bacteria and fungi, indicating their potential use in medical applications (Kuzey et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2,2,2-trifluoroethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N/c10-8-3-1-7(2-4-8)5-14-6-9(11,12)13/h1-4,14H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJRIPZLDWZKPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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